molecular formula C19H19ClN2O4 B5521133 4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone

4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone

Cat. No.: B5521133
M. Wt: 374.8 g/mol
InChI Key: UELTXNGGQMGGHG-UHFFFAOYSA-N
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Description

4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1033348 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed methods for synthesizing derivatives of piperazine, focusing on optimizing yields and confirming chemical structures through spectroscopic methods. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation steps, achieving a yield over 56.9% and structural confirmation via IR, 1H NMR, and MS (Wang Xiao-shan, 2011).

Pharmacological Applications

Compounds with piperazine motifs have been explored for their pharmacological potential. For example, bis(heteroaryl)piperazines (BHAPs) were synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, showing significant potency improvement over initial analogs (D. Romero et al., 1994). Additionally, the antihistamine cetirizine, a piperazine derivative, has been effective in treating urticaria and allergic rhinitis due to its selective H1 histamine receptor antagonist properties (John P. Arlette, 1991).

Antimicrobial and Anticonvulsant Activities

Novel 1,2,4-triazole derivatives, including those with piperazine components, have shown antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms (H. Bektaş et al., 2010). Additionally, new kojic acid derivatives with piperazine groups have been synthesized and evaluated for potential anticonvulsant properties, indicating promising activity in preclinical models (M. Aytemi̇r et al., 2010).

Analytical and Synthetic Applications

Electrochemical studies have contributed to the development of analytical methods for detecting aryl piperazine drugs of forensic interest, showcasing the versatility of piperazine derivatives in analytical chemistry (C. Milanesi et al., 2021). Moreover, innovative synthetic approaches have been explored for creating new piperazine-based compounds, such as the electrochemical synthesis of new substituted phenylpiperazines, highlighting the utility of piperazine scaffolds in medicinal chemistry and drug design (D. Nematollahi & A. Amani, 2011).

Properties

IUPAC Name

4-[2-(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-26-17-5-3-2-4-15(17)22-9-8-21(12-19(22)25)18(24)11-13-6-7-16(23)14(20)10-13/h2-7,10,23H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELTXNGGQMGGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2=O)C(=O)CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.